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molecular formula C10H15NO2 B1442027 3-Amino-1-(2-methoxyphenyl)propan-1-ol CAS No. 42432-86-0

3-Amino-1-(2-methoxyphenyl)propan-1-ol

Cat. No. B1442027
M. Wt: 181.23 g/mol
InChI Key: MBEOHFGQMAYWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609849B1

Procedure details

3-Amino-1-(2-methoxy-phenyl)-propan-1-ol was prepared by the same procedure as 3-amino-1-(2-fluoro-phenyl)-propan-1-ol without adding methanol in the acidification step in example 6. 1H NMR (DMSO-d6) δ 7.45-7.19 (m, 1H), 7.11-7.08 (m, 3H), 6.48 (s, 2H), 6.40 (t, J=7.1 Hz, 1H), 5.10 (d, J=4.7 Hz, 1H), 4.83-4.75 (m, 1H), 3.05-2.95 (m, 2H), 2.25 (s, 3H), 1.81-1.62 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1F)[OH:5].[CH3:13][OH:14]>>[NH2:1][CH2:2][CH2:3][CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:14][CH3:13])[OH:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(O)C1=C(C=CC=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCC(O)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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